molecular formula C5H5N3O5S B1629032 6-Amino-5-nitropyridine-3-sulfonic acid CAS No. 62009-38-5

6-Amino-5-nitropyridine-3-sulfonic acid

Cat. No.: B1629032
CAS No.: 62009-38-5
M. Wt: 219.18 g/mol
InChI Key: QUVFMPNHCPUDJB-UHFFFAOYSA-N
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Description

6-Amino-5-nitropyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5N3O5S It is characterized by the presence of an amino group, a nitro group, and a sulfonic acid group attached to a pyridine ring

Synthetic Routes and Reaction Conditions:

    From 2-Amino-5-sulfopyridine: One common method involves the nitration of 2-amino-5-sulfopyridine using a mixture of sulfuric acid and nitric acid.

    Industrial Production Methods: Industrial production often involves similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The presence of the amino and nitro groups allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine, often in the presence of a catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

6-Amino-5-nitropyridine-3-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5-nitropyridine-3-sulfonic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

    5-Amino-3-nitropyridine-2-sulfonic acid: Similar structure but different position of the amino and nitro groups.

    6-Amino-3-nitropyridine-5-sulfonic acid: Another positional isomer with distinct chemical properties.

    2-Amino-5-nitropyridine-3-sulfonic acid: Differently substituted pyridine derivative.

Uniqueness: 6-Amino-5-nitropyridine-3-sulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and interaction profiles compared to its isomers. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

6-amino-5-nitropyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O5S/c6-5-4(8(9)10)1-3(2-7-5)14(11,12)13/h1-2H,(H2,6,7)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVFMPNHCPUDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40605336
Record name 6-Amino-5-nitropyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62009-38-5
Record name 6-Amino-5-nitro-3-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62009-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-nitropyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Aminopyridine-3-sulfonic acid (20 g) in concentrated H2SO4 (80 mL) was heated at 50° C. until it was completely dissolved. To this solution was added fuming HNO3 slowly over 20 minutes, so the internal temperature did not exceed 55° C. After the addition was complete, the reaction mixture was heated at 50° C. for 1 hour. After it was cooled to room temperature, it was poured into 150 g of ice. The mixture was stirred for another hour. The flask was cooled to 0° C., and was kept at 0° C. for another 2 hours. The solid was collected by filtration, and washed with cold 1:1 water/ethanol (20 mL), followed by diethyl ether (10 mL). The solid was dried in a vacuum oven overnight to provide the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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